molecular formula C25H21NO4S B2884571 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline CAS No. 899357-77-8

3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline

Cat. No.: B2884571
CAS No.: 899357-77-8
M. Wt: 431.51
InChI Key: WPDNRCKJJDKZNP-UHFFFAOYSA-N
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Description

The compound 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylsulfonyl chloride, 6-methoxyquinoline, and benzoyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group on the quinoline ring may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar biological activities, making it a subject of interest in pharmacological studies.

Medicine

The compound may be investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure that forms the backbone of many biologically active compounds.

    Sulfonyl Derivatives: Compounds containing the sulfonyl group, known for their diverse chemical reactivity.

    Methoxyquinolines: Quinoline derivatives with a methoxy group, often studied for their pharmacological properties.

Uniqueness

The uniqueness of 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-16-9-11-20(13-17(16)2)31(28,29)25-21-14-19(30-3)10-12-23(21)26-15-22(25)24(27)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDNRCKJJDKZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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